An In-depth Technical Guide to the Chemical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
1-Isothiocyanato-2-methyl-4-nitrobenzene, also known as 2-methyl-4-nitrophenyl isothiocyanate, is an organic compound with the CAS number 135805-96-8.[1] Its chemical structure combines a reactive isothiocyanate group with a nitro-substituted aromatic ring, making it a potentially valuable intermediate in the synthesis of various bioactive molecules. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene
| Property | Value | Source |
| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem[1] |
| Synonyms | 2-Methyl-4-nitrophenyl isothiocyanate, Benzene, 1-isothiocyanato-2-methyl-4-nitro- | PubChem[1] |
| CAS Number | 135805-96-8 | PubChem[1] |
| Molecular Formula | C₈H₆N₂O₂S | PubChem[1] |
| Molecular Weight | 194.21 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 98.00% | Sigma-Aldrich[2] |
| Storage Temperature | Ambient Storage | Sigma-Aldrich[2] |
| XLogP3-AA | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 194.01499861 Da | PubChem[1] |
| Topological Polar Surface Area | 90.3 Ų | PubChem[1] |
Spectral Data
Spectral data is crucial for the identification and characterization of 1-isothiocyanato-2-methyl-4-nitrobenzene. The available mass spectrometry and infrared spectroscopy data are summarized in Table 2.
Table 2: Spectral Data for 1-Isothiocyanato-2-methyl-4-nitrobenzene
| Spectrum Type | Key Peaks/Features | Source |
| GC-MS | m/z Top Peak: 194, m/z 2nd Highest: 104, m/z 3rd Highest: 63 | PubChem[2] |
| Vapor Phase IR | Data available in SpectraBase | PubChem[2] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 1-isothiocyanato-2-methyl-4-nitrobenzene is not explicitly published, a reliable method can be adapted from general procedures for the synthesis of electron-deficient aryl isothiocyanates. The most common and effective method involves the reaction of the corresponding primary amine, 2-methyl-4-nitroaniline, with a thiocarbonyl transfer reagent. A two-step process using phenyl chlorothionoformate is particularly suitable for electron-deficient anilines.[3]
Proposed Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene
The proposed synthesis involves a two-step reaction starting from 2-methyl-4-nitroaniline. The first step is the formation of a thiocarbamate intermediate, followed by its decomposition to the isothiocyanate.
Detailed Experimental Protocol for Synthesis
Materials:
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2-Methyl-4-nitroaniline
-
Phenyl chlorothionoformate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Solid Sodium Hydroxide (NaOH)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
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Ethyl acetate
Step 1: Synthesis of O-Phenyl (2-methyl-4-nitrophenyl)carbamothioate (Thiocarbamate Intermediate)
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In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add phenyl chlorothionoformate (1.0 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the pure thiocarbamate intermediate.
Step 2: Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene
-
Dissolve the purified thiocarbamate intermediate (1.0 equivalent) in anhydrous dichloromethane.
-
Add solid sodium hydroxide (1.2 equivalents) to the solution.
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Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 1-isothiocyanato-2-methyl-4-nitrobenzene.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-isothiocyanato-2-methyl-4-nitrobenzene.
HPLC Analysis Workflow
Detailed Protocol for HPLC Analysis
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh a small amount of purified 1-isothiocyanato-2-methyl-4-nitrobenzene and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Processing: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the sample chromatogram.
Potential Biological Activity and Experimental Protocols
Disclaimer: A thorough literature search did not yield any specific studies on the biological activity of 1-isothiocyanato-2-methyl-4-nitrobenzene. The following sections on potential signaling pathways and experimental protocols are based on the known biological activities of other isothiocyanates and nitroaromatic compounds, which are reported to have anticancer and antimicrobial properties.[4][5] These are provided for research guidance and are not based on experimental data for the title compound.
Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells
Many isothiocyanates exert their anticancer effects by inducing apoptosis. A plausible mechanism for 1-isothiocyanato-2-methyl-4-nitrobenzene could involve the intrinsic apoptotic pathway, triggered by cellular stress.
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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1-Isothiocyanato-2-methyl-4-nitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-isothiocyanato-2-methyl-4-nitrobenzene in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
1-Isothiocyanato-2-methyl-4-nitrobenzene is a readily characterizable organic compound with potential for further investigation. This guide provides a solid foundation of its chemical properties, spectral data, and plausible synthetic and analytical methods. While there is a clear gap in the literature regarding its specific biological activities, the known properties of related isothiocyanates suggest that it may possess valuable anticancer or antimicrobial effects. The proposed experimental protocols offer a starting point for researchers to explore these potential biological activities. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.
References
- 1. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
